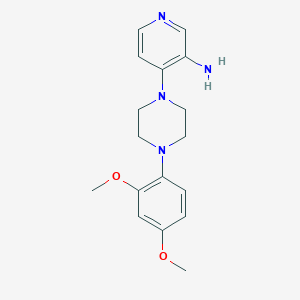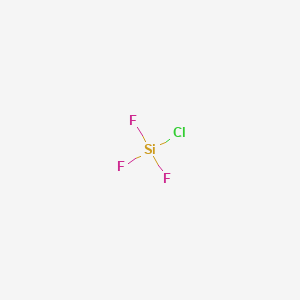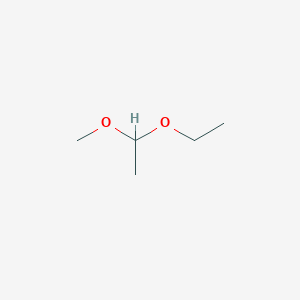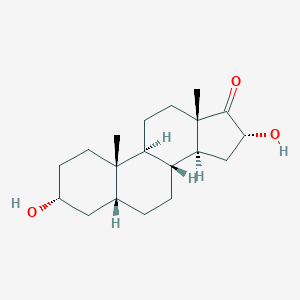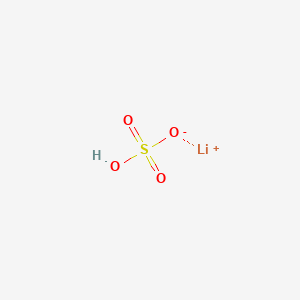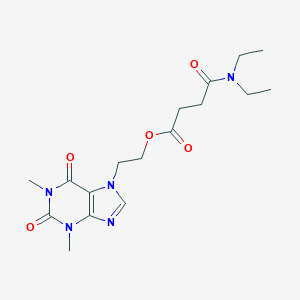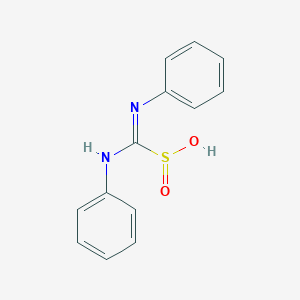![molecular formula C14H13N B081116 3-[(E)-2-Phenylethenyl]aniline CAS No. 14064-82-5](/img/structure/B81116.png)
3-[(E)-2-Phenylethenyl]aniline
Descripción general
Descripción
“3-[(E)-2-Phenylethenyl]aniline” is a derivative of aniline, which is an organic compound with the formula C6H5NH2 . Aniline is a primary amine that consists of a phenyl group attached to an amino group . It’s an industrially significant commodity chemical and a versatile starting material for fine chemical synthesis .
Synthesis Analysis
A study focused on synthesizing a series of Schiff bases by reacting cinnamaldehyde with various aniline derivatives . Various analytical techniques, such as NMR, FTIR, UV-Vis, elemental analysis, and mass spectrometry, were employed to elucidate the structures of the synthesized compounds . Another study focused on modifying aniline monomers with various characteristics to study the effect of the substituent on the respective polymer .Molecular Structure Analysis
The molecular structure of aniline derivatives can be analyzed using various techniques such as NMR, FTIR, UV-Vis, elemental analysis, and mass spectrometry . The lone pair on the nitrogen atom interacts with the delocalized electrons in the benzene ring .Chemical Reactions Analysis
Aniline compounds undergo various reactions. For instance, they react readily with carboxylic acids forming amides . They also undergo diazotization, an important step in the synthesis of various aromatic compounds .Physical And Chemical Properties Analysis
Aniline is a colorless liquid that darkens rapidly on exposure to air and light . It has a melting point of -6.2°C and a boiling point of 184°C . It’s slightly soluble in water and sometimes freely soluble in chemicals such as alcohol and ether .Safety And Hazards
Direcciones Futuras
Research on aniline derivatives is ongoing, with a focus on enhancing their properties for various applications. For instance, there’s interest in modifying aniline monomers to study the effect of the substituent on the respective polymer . This could lead to the development of new materials with improved properties for use in various fields such as sensor and actuator manufacturing, biomedicine, and soft electronics .
Propiedades
IUPAC Name |
3-[(E)-2-phenylethenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N/c15-14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-11H,15H2/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STNDIHAVRCIBCC-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(E)-2-Phenylethenyl]aniline | |
CAS RN |
14064-82-5, 61424-28-0 | |
| Record name | 1-(3-Aminophenyl)-2-phenylethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014064825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-((E)-2-Phenylethenyl)aniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061424280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

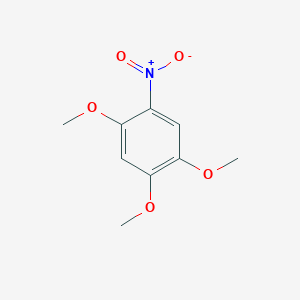
![N-[[2,5-dichloro-4-[4-[2,5-dichloro-4-[2-(3-hydroxynaphthalene-2-carbonyl)iminohydrazinyl]phenyl]phenyl]phenyl]hydrazinylidene]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B81038.png)
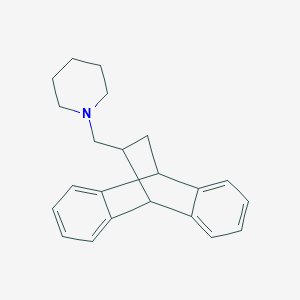

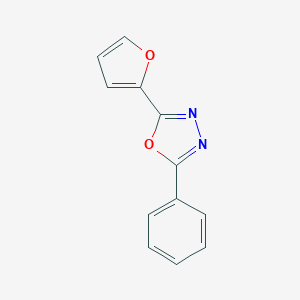
![1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine](/img/structure/B81045.png)

